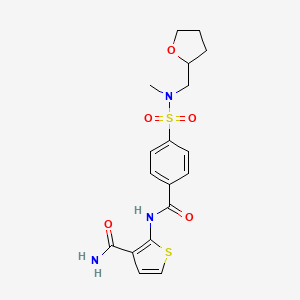
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, also known by its CAS number 868675-85-8, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 457.6 g/mol
- Structural Features : The compound contains a thiophene ring, a sulfonamide moiety, and a carboxamide group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 457.6 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in various cancer cell lines .
A related thiophene-3-carboxamide analog was shown to inhibit mitochondrial complex I, leading to growth inhibition in cancer cells. This suggests that the compound may share similar mechanisms, potentially targeting mitochondrial functions to exert its antitumor effects .
Enzyme Interaction
Thiophene derivatives have been reported to interact with several enzymes, acting as inhibitors which can modulate metabolic pathways. This interaction is crucial for regulating processes such as cell proliferation and differentiation .
Cellular Effects
The compound influences multiple cellular processes:
- Cell Signaling : Modulates pathways involved in cell survival and death.
- Gene Expression : Alters the expression of genes associated with tumor growth and metastasis.
- Metabolic Regulation : Impacts cellular metabolism, potentially leading to reduced energy supply for rapidly dividing cancer cells .
In Vitro Studies
In vitro studies have shown that the compound can significantly reduce the viability of cancer cell lines at specific concentrations (IC50 values). For instance, derivatives similar to this compound exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells .
Comparative Analysis
Comparative studies between this compound and established anticancer agents reveal unique action profiles. The fingerprint analysis indicates that while it shares some similarities with known drugs, it operates through distinct pathways that warrant further exploration .
科学的研究の応用
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Treatment with this compound has been shown to cause S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against a range of pathogens. Research findings indicate:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Potential Antifungal Effects : Preliminary studies suggest that the compound may possess antifungal properties, making it a candidate for further investigation in infectious disease research.
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a similar thiophene derivative showed significant cytotoxicity against HepG2 cells, leading to increased apoptosis markers and cell cycle arrest at the S phase .
- Antimicrobial Efficacy : Another research article highlighted the antibacterial activity of thiophene derivatives, reporting effective inhibition of Staphylococcus aureus growth, with implications for developing new antibiotics .
特性
IUPAC Name |
2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h4-8,10,13H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUMHOBMQHPJLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













